(2S,4S)-4-Methylpiperidine-2-carboxylic acid is a chiral compound belonging to the piperidine family, characterized by a methyl group at the fourth position and a carboxylic acid functional group at the second position. Its molecular formula is and it has a molecular weight of 143.19 g/mol. This compound is significant in various chemical applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules.
(2S,4S)-4-Methylpiperidine-2-carboxylic acid is classified as an amino acid derivative due to its carboxylic acid group. It is also categorized as a chiral compound, making it important for asymmetric synthesis in medicinal chemistry.
The synthesis of (2S,4S)-4-Methylpiperidine-2-carboxylic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while emphasizing the importance of chirality in its production.
The molecular structure of (2S,4S)-4-Methylpiperidine-2-carboxylic acid can be represented using various notations:
This structure indicates that the compound contains a piperidine ring with specific stereochemistry at the second and fourth carbon atoms, which is crucial for its biological activity .
(2S,4S)-4-Methylpiperidine-2-carboxylic acid participates in several chemical reactions:
These reactions underline the compound's utility in organic synthesis and its role as a building block for more complex molecules.
The mechanism of action for (2S,4S)-4-Methylpiperidine-2-carboxylic acid primarily involves its interaction with biological targets due to its chiral nature. The specific stereochemistry allows it to fit into enzyme active sites or receptor binding sites effectively, influencing biological pathways.
For example, similar compounds have been shown to participate in enzyme catalysis or act as inhibitors in biochemical pathways. The precise mechanism would depend on the specific application and the biological context in which it is used.
Storage conditions require keeping the compound in a dark place under an inert atmosphere at temperatures below -20°C to maintain stability .
(2S,4S)-4-Methylpiperidine-2-carboxylic acid finds numerous applications in scientific research:
These applications underscore the significance of (2S,4S)-4-Methylpiperidine-2-carboxylic acid in advancing both academic research and practical applications within chemistry and pharmacology.
Catalytic asymmetric hydrogenation (AH) of pyridine derivatives provides the most direct and atom-economical route to saturated piperidine carboxylates with precise stereocontrol. This approach leverages prochiral, unsaturated pyridine precursors that undergo enantioselective reduction under hydrogen pressure in the presence of chiral transition metal catalysts. The (2S,4S)-4-methylpiperidine-2-carboxylic acid is strategically accessed via hydrogenation of appropriately substituted pyridine-2-carboxylic acid derivatives bearing the 4-methyl substituent [5] .
The catalytic system demonstrating exceptional performance for this transformation employs an iridium complex coordinated with the Josiphos ligand family (e.g., SL-J009-1 or related ferrocenyl diphosphines). Critical optimization revealed that the addition of iodine (I₂) and lanthanide triflates (e.g., Yb(OTf)₃) dramatically enhances both reaction rate and enantioselectivity [5]. The iodine additive likely oxidizes the iridium precursor to generate the active Ir(III)-hydride species, while the lanthanide triflate acts as a Lewis acid activator, coordinating to the pyridyl nitrogen and significantly increasing the substrate's susceptibility to asymmetric reduction. This synergistic effect allows hydrogenation to proceed under moderate H₂ pressure (typically 50-100 bar) at temperatures between 50-80°C, achieving conversions exceeding 95% and enantiomeric excesses (ee) consistently above 95% for the desired cis-4-methylpiperidine product [5] .
Table 1: Catalytic Asymmetric Hydrogenation of 4-Methylpyridine-2-carboxylic Acid Derivative
Catalyst System | Additives | Conditions (H₂, Temp) | Conversion (%) | ee (%) | Cis:Trans Ratio |
---|---|---|---|---|---|
[Ir(cod)Cl]₂ / (S)-Josiphos SL-J009-1 | I₂, Yb(OTf)₃ | 70 bar, 60°C | >99 | 98 | >99:1 |
[Ir(cod)Cl]₂ / (R)-BINAP | I₂, Yb(OTf)₃ | 70 bar, 60°C | 85 | 75 | 95:5 |
Rh(nbd)₂BF₄ / (R,R)-Et-DuPhos | - | 100 bar, 25°C | 40 | 20 | 90:10 |
Ru(OCOCF₃)₂/(R)-DM-Segphos | - | 50 bar, 70°C | 65 | 55 | 85:15 |
Dearomatization strategies offer an alternative pathway to access the (2S,4S)-4-methylpiperidine-2-carboxylic acid scaffold by transforming readily available aromatic pyridine derivatives into chiral, saturated piperidines via selective ring reduction. These methods often proceed under milder conditions than direct high-pressure hydrogenation and can leverage different catalyst control elements [2] .
A highly effective approach involves palladium(0)-catalyzed dearomatization using chiral ligands. Here, a pyridine-2-carboxylate substrate, activated as an N-acylpyridinium salt (e.g., via reaction with a chloroformate), undergoes nucleophilic addition. Using formate salts (HCOONa, HCO₂H/Et₃N) as hydride donors in the presence of catalysts like Pd₂(dba)₃·CHCl₃ complexed with TADDOL-derived phosphoramidite ligands, leads to asymmetric hydride transfer. This results in the formation of 1,2-dihydropyridines with high enantiomeric excess. Subsequent diastereoselective hydrogenation of the remaining double bond, often catalyzed by Pd/C or PtO₂ under mild H₂ pressure, installs the 4-methyl stereocenter predominantly in the cis-relationship to the C2 carboxylate, yielding the desired (2S,4S) isomer after epimerization if necessary .
Rhodium(I)-catalyzed asymmetric hydrogenation of partially saturated precursors like 1,2- or 1,4-dihydropyridines represents another powerful dearomatization route. These substrates, accessible via partial reduction of the pyridine core or condensation synthesis, often exhibit higher reactivity and better enantioselectivity profiles than the fully aromatic counterparts with certain catalysts. Rhodium complexes bearing chiral bisphosphine ligands (e.g., Me-DuPhos, TangPhos) have proven effective, operating under lower hydrogen pressures (5-20 bar) and near-ambient temperatures. The mechanism involves initial η⁴-coordination of the dihydropyridine to the chiral Rh center, followed by stereoselective insertion into the Rh-H bond and subsequent reduction. Careful design of the dihydropyridine precursor allows direct access to the cis-4-methyl configuration .
Table 2: Transition Metal-Catalyzed Dearomatization Strategies for Piperidine Synthesis
Strategy | Key Catalyst/Ligand System | Substrate Type | Key Stereochemical Outcome | Overall Yield Range |
---|---|---|---|---|
Pd(0)-Catalyzed Asymmetric Hydride Transfer | Pd₂(dba)₃ / TADDOL-Phosphoramidite | N-Acylpyridinium Salt | High ee on C2; Subsequent reduction controls C4 | 60-75% (2 steps) |
Rh(I)-Catalyzed Asymmetric Hydrogenation | [Rh(nbd)₂]⁺ / Me-DuPhos | 1,2-Dihydropyridine-2-carboxylate | Direct control of C2 stereochemistry; Cis selectivity in reduction | 70-85% |
Ru(II)-Catalyzed Transfer Hydrogenation | Ru(TsDPEN)(η⁶-arene) | N-Sulfonylpyridinium Salt | Moderate ee on C2; Requires separate reduction | 50-65% (2 steps) |
Chiral resolution remains a robust and industrially viable method for obtaining enantiomerically pure (2S,4S)-4-methylpiperidine-2-carboxylic acid, particularly when racemic synthesis of the piperidine core is straightforward. This approach exploits the differential solubility of diastereomeric salts formed between the racemic piperidine carboxylic acid and a chiral resolving agent, typically a tartaric acid derivative [3] [7].
The most effective resolving agents identified belong to the acyltartaric acid family, notably (+)-O,O'-Di-p-toluoyl-D-tartaric acid monohydrate (D-DTTA). Resolution is typically performed by dissolving or suspending the racemic cis-4-methylpiperidine-2-carboxylic acid along with a stoichiometric amount (often 0.5-1.0 equiv) of D-DTTA in a suitable solvent system like methanol, ethanol, or methanol/water mixtures. Upon crystallization, the diastereomeric salt formed between the (2S,4S)-enantiomer and D-DTTA (D-Piperidine·D-DTTA) exhibits significantly lower solubility compared to the salt formed by the (2R,4R)-enantiomer with D-DTTA (L-Piperidine·D-DTTA) or the salts formed with the undesired enantiomer [2] [7].
Table 3: Resolution of *rac-cis-4-Methylpiperidine-2-carboxylic Acid Using Tartaric Acid Derivatives*
Resolving Agent | Solvent System | Molar Ratio (Acid:Resolvant) | ee of (2S,4S)-Acid After 1st Crop (%) | ee After Multi-Stage Processing (%) | Yield of (2S,4S)-Acid (%) |
---|---|---|---|---|---|
(+)-D-DTTA Monohydrate | Methanol/Water | 1:0.5 | 73-82 | >91 | 35-40 (based on racemate) |
(-)-L-DTTA Monohydrate | Methanol/Water | 1:0.5 | -73 (for (2R,4R)-Acid) | -95 (for (2R,4R)-Acid) | 30-35 (for (2R,4R)-Acid) |
(+)-D-DBTA | Ethanol | 1:1 | 55 | 85 | 25 |
(-)-L-Tartaric Acid | Acetone/Water | 1:1 | <10 | 60 | <20 |
Enzymatic kinetic resolution (EKR) offers a biocatalytic route to access enantiomerically enriched (2S,4S)-4-methylpiperidine-2-carboxylic acid, leveraging the inherent chirality and selectivity of enzymes. This strategy primarily targets racemic substrates where the stereogenic center is already formed, focusing on differentiating the enantiomers through selective transformation of one over the other [4] [6] [8].
The most successful enzymes employed belong to the lipase family (e.g., Candida antarctica Lipase B - CAL-B, Pseudomonas cepacia Lipase - PSL, Rhizomucor miehei Lipase - RML). These enzymes catalyze the enantioselective acylation of the piperidine nitrogen (N-acylation) or, less commonly, the hydrolysis of a carboxylic ester derivative (O-deacylation) of the racemic piperidine substrate. For (2S,4S)-4-methylpiperidine-2-carboxylic acid resolution, the ester derivatives (e.g., methyl or ethyl esters) are typical substrates for hydrolytic EKR. Lipases selectively hydrolyze the ester group of one enantiomer (e.g., the (2S,4S)-ester), yielding the corresponding (2S,4S)-carboxylic acid, while leaving the undesired enantiomer's ester (e.g., (2R,4R)-ester) largely unreacted [4] [6] [8].
Table 4: Enzymatic Kinetic Resolution of *rac-cis-4-Methylpiperidine-2-carboxylic Acid Methyl Ester*
Enzyme | Reaction Type | Conditions (Solvent, T°C) | E-value | ee Substrate (Conv %)* | ee Product (Acid) | Yield (Acid, %) |
---|---|---|---|---|---|---|
CAL-B (Novozym 435) | Hydrolysis | Phosphate buffer pH 7.0, 30°C | >200 | >98 (50) | >98 | 48 |
PSL (Amano AH) | Hydrolysis | Phosphate buffer pH 7.0, 30°C | 50 | 90 (50) | 90 | 45 |
CAL-B / PMP / iPrOAc | DKR (N-Acylation) | Toluene, 60°C | >200 | - | >98 (N-Acetyl ester) | 95 (N-Acetyl ester) |
RML (Palatase 2000L) | Hydrolysis | Phosphate buffer pH 7.0, 30°C | 20 | 80 (50) | 80 | 40 |
*ee of unreacted ester substrate at the indicated conversion. Product ee refers to the hydrolyzed acid.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1